Methyl 17-bromoheptadecanoate

Vue d'ensemble

Description

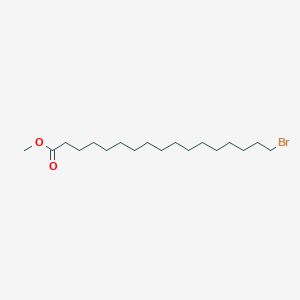

Methyl 17-bromoheptadecanoate is a synthetic organic compound belonging to the class of fatty acid methyl esters. This compound is characterized by its long carbon chain with a bromine atom attached to the 17th carbon and a methyl ester group at the terminal end. It is widely used in various fields of research, including medical, environmental, and industrial research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 17-bromoheptadecanoate can be synthesized through the esterification of 17-bromoheptadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

17-bromoheptadecanoic acid+methanolacid catalystMethyl 17-bromoheptadecanoate+water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to ensure the efficient removal of water formed during the reaction. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 17-bromoheptadecanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 17-hydroxyheptadecanoate.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Substitution: 17-hydroxyheptadecanoate.

Reduction: 17-bromoheptadecanol.

Oxidation: 17-bromoheptadecanoic acid.

Applications De Recherche Scientifique

Methyl 17-bromoheptadecanoate is a compound that has garnered attention in various scientific research applications, particularly in the fields of biochemistry and material science. This article explores its applications, supported by comprehensive data and case studies.

Surfactant Properties

This compound has been studied for its surfactant properties. Surfactants are compounds that lower the surface tension between two substances, such as oil and water. The compound's ability to form micelles makes it a candidate for applications in drug delivery systems and emulsification processes. Research indicates that its hydrophobic interactions can significantly influence micelle formation, which is crucial for enhancing the solubility of hydrophobic drugs in aqueous environments .

Crystal Structure Studies

The crystal structure of cholesteryl 17-bromoheptadecanoate has been analyzed to understand its bilayer formation properties. Such studies are essential for elucidating how this compound behaves in biological membranes or lipid layers. The crystal lattice parameters reveal that it forms stable bilayers similar to those seen in cholesterol derivatives, indicating potential applications in biomimetic materials and drug delivery systems .

Proteomics Research

This compound is utilized in proteomics research, where it serves as a specialty product for studying protein interactions and modifications. Its incorporation into lipid membranes can help researchers understand membrane protein dynamics and interactions, which are vital for cellular functions .

Synthesis of Cholesterol Esters

This compound is also involved in synthesizing cholesterol esters, which are important for studying lipid metabolism and cardiovascular health. The synthesis of cholesteryl esters using this compound allows researchers to explore the roles these esters play in biological systems, including their impact on membrane fluidity and function .

Data Tables

| Application Area | Description |

|---|---|

| Surfactants | Used to enhance solubility of hydrophobic drugs |

| Crystal Studies | Analyzed for bilayer formation properties |

| Proteomics | Specialty product for studying protein interactions |

| Cholesterol Esters | Synthesized for understanding lipid metabolism |

Case Study 1: Surfactant Efficacy

A study conducted on the surfactant properties of this compound demonstrated its effectiveness in forming stable micelles with various hydrophobic drugs. The results indicated a significant increase in drug solubility compared to traditional surfactants, making it a promising candidate for pharmaceutical formulations.

Case Study 2: Membrane Interaction Analysis

In another investigation focusing on membrane interactions, researchers used this compound to create model lipid bilayers. The findings revealed that the compound influences membrane fluidity and permeability, providing insights into its potential use in drug delivery systems targeting cellular membranes.

Mécanisme D'action

Methyl 17-bromoheptadecanoate exerts its effects by modifying cell membrane structure and functionality. The presence of the bromine atom and the long carbon chain increases the fluidity of the cell membrane, which can trigger alterations in cell signaling, gene expression, and the activity of enzymes, proteins, and hormones. These changes can influence various physiological processes and biochemical pathways .

Comparaison Avec Des Composés Similaires

- Methyl 16-bromohexadecanoate

- Methyl 18-bromooctadecanoate

- Methyl 17-chloroheptadecanoate

Comparison: Methyl 17-bromoheptadecanoate is unique due to the specific position of the bromine atom on the 17th carbon, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological effects. For instance, the presence of bromine at the 17th position may result in different substitution and reduction reaction outcomes compared to compounds with halogens at other positions .

Activité Biologique

Methyl 17-bromoheptadecanoate, with the chemical formula CHBrO, is a brominated fatty acid ester that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This compound is primarily studied for its interactions within biological systems, particularly in relation to lipid membranes and cellular processes.

Lipid Interaction and Membrane Dynamics

This compound is known to influence lipid bilayer properties due to its long hydrophobic chain and the presence of a bromine atom, which can affect molecular packing and fluidity. The incorporation of brominated fatty acids into lipid membranes has been shown to alter membrane fluidity and permeability, which can impact various cellular functions, including signaling pathways and membrane protein activity.

Case Study: Membrane Fluidity

A study investigating the effects of various fatty acid esters, including this compound, on membrane fluidity demonstrated that the bromine substitution can lead to significant changes in the phase behavior of lipid bilayers. The presence of the bromine atom introduces steric hindrance, which can stabilize certain conformations within the lipid bilayer, thus affecting its overall fluidity and functionality .

Antimicrobial Activity

Research has indicated that certain brominated fatty acids possess antimicrobial properties. This compound has been evaluated for its potential inhibitory effects against various bacterial strains. Preliminary findings suggest that this compound may exhibit bactericidal activity, although further studies are needed to elucidate the specific mechanisms involved.

Enzymatic Interactions

This compound has been utilized as a substrate in studies examining enzyme specificity, particularly regarding esterases and lipases. Its unique structure allows researchers to explore how enzymes interact with esters of varying chain lengths and degrees of saturation. This can provide insights into enzyme mechanisms and substrate preferences .

Structural Analysis

The crystal structure of this compound has been characterized through X-ray diffraction studies. These studies reveal that the compound adopts a specific conformation that influences its interaction with other lipids in a bilayer context. The packing of molecules in the crystalline state suggests that the bromine atom plays a crucial role in stabilizing certain arrangements, which could be relevant for understanding its biological activity .

Comparative Studies

A comparative analysis of this compound with other brominated fatty acids indicates that variations in chain length and branching significantly affect biological activity. For instance, shorter-chain brominated esters tend to exhibit higher antimicrobial activity compared to their longer-chain counterparts. This highlights the importance of chain length in determining the efficacy of these compounds in biological systems .

| Compound | Chain Length | Antimicrobial Activity | Membrane Fluidity Impact |

|---|---|---|---|

| This compound | 17 Carbon Atoms | Moderate | Decreased |

| Methyl 16-bromopalmitate | 16 Carbon Atoms | High | Increased |

| Methyl 18-bromostearate | 18 Carbon Atoms | Low | Decreased |

Propriétés

IUPAC Name |

methyl 17-bromoheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BrO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHXLJQWLPXKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339166 | |

| Record name | Methyl 17-bromoheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72338-49-9 | |

| Record name | Methyl 17-bromoheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.